REACTION_CXSMILES
|
[CH2:1]([NH:3][C:4]1[CH:9]=[CH:8][N:7]=[CH:6][C:5]=1[NH2:10])[CH3:2].[NH2:11][C:12]1[C:13]([C:18](O)=O)=[N:14][CH:15]=[CH:16][N:17]=1>C(OCC)C>[CH2:1]([N:3]1[C:4]2[CH:9]=[CH:8][N:7]=[CH:6][C:5]=2[N:10]=[C:18]1[C:13]1[C:12]([NH2:11])=[N:17][CH:16]=[CH:15][N:14]=1)[CH3:2]
|
Name
|
polyphosphoric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
206 mg
|
Type
|
reactant
|
Smiles
|
C(C)NC1=C(C=NC=C1)N
|
Name
|
|
Quantity
|
230 mg
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=CN1)C(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
195 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
preheated to 130° C.
|
Type
|
ADDITION
|
Details
|
was added in one portion
|
Type
|
TEMPERATURE
|
Details
|
cooled back to 130° C. for a further 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution was extracted with chloroform (×5)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude solid was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of dichloromethane to 0.880 ammonia:ethanol:dichloromethane (1:9:40)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(=NC=2C=NC=CC21)C=2C(=NC=CN2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 mg | |
YIELD: PERCENTYIELD | 6% | |
YIELD: CALCULATEDPERCENTYIELD | 5.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |